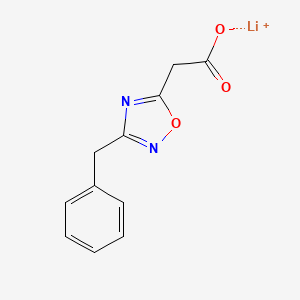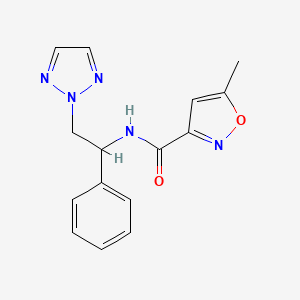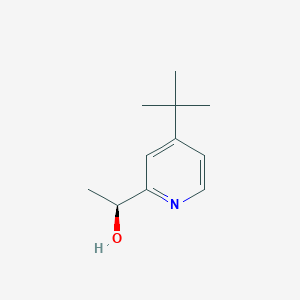![molecular formula C31H22ClN3S B2555710 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 341964-70-3](/img/structure/B2555710.png)
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCPP is a heterocyclic organic compound that has gained significant attention in recent years due to its potential use in various fields of research and industry. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular formula of BCPP is C31H22ClN3S, and it has a molecular weight of 504.05. The InChI code for a related compound, 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is provided as 1S/C13H10ClN3/c14-12-11-6-7-17 (13 (11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of BCPP, such as boiling point, melting point, and density, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Antitumor and Antifolate Agents
Compounds with structural similarities to the specified chemical have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, making them potent antitumor agents. For instance, classical and nonclassical antifolates have been synthesized, exhibiting significant inhibitory effects on human DHFR and showing potential as antitumor agents. These compounds also displayed potent and selective inhibition against DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Inhibitors of Thymidylate Synthase
Another area of application includes the synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS), an enzyme necessary for DNA replication and repair. These inhibitors have been explored for their antitumor and antibacterial properties, with certain analogues showing more potency than established drugs against human TS, thus highlighting their potential in cancer treatment (Gangjee et al., 1996).
Anti-inflammatory Activity
Some derivatives of pyrrolo[2,3-d]pyrimidine have shown significant in vivo anti-inflammatory activities. Novel compounds synthesized and evaluated indicated potential for the treatment of inflammation-related disorders, suggesting a broad therapeutic utility beyond antimicrobial and antitumor applications (Mohamed et al., 2013).
Antimicrobial Agents
The antimicrobial properties of pyrrolo[2,3-d]pyrimidine derivatives have also been a focus, with several compounds displaying potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential use in treating various bacterial infections and addressing antimicrobial resistance (Mohamed et al., 2009).
Enzyme Interaction Studies
Research has also been conducted on the interaction between synthesized heterocyclic sulfonamide compounds and hemoglobin, using spectroscopy and molecular modeling techniques. These studies provide insights into the potential therapeutic applications of these compounds, including their use in toxicological and therapeutic processes (Naeeminejad et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-benzyl-4-(4-chlorophenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3S/c32-25-16-18-26(19-17-25)36-31-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30(28)33-21-34-31)20-22-10-4-1-5-11-22/h1-19,21H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGQIZEIJCREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3SC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2555630.png)

![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)
![2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2555635.png)


![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)
![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)